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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzoic acid

Cat. No.: B043213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for o-vanillic acid

(2-hydroxy-3-methoxybenzoic acid), a key organic compound with applications in various

scientific fields. This document outlines the interpretation of its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental

protocols and visual aids to facilitate a comprehensive understanding.

Introduction
o-Vanillic acid, systematically named 2-hydroxy-3-methoxybenzoic acid, is an isomer of the

more common vanillic acid. Its unique substitution pattern on the benzene ring gives rise to a

distinct spectroscopic fingerprint. Accurate interpretation of this data is crucial for its

identification, purity assessment, and understanding its chemical behavior in various

applications, including drug development and materials science.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the NMR, IR, and MS

analyses of o-vanillic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for o-Vanillic Acid
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~11.0 - 13.0 Singlet (broad) 1H
Carboxylic acid (-

COOH)

~9.0 - 10.0 Singlet (broad) 1H
Phenolic hydroxyl (-

OH)

~7.6 Doublet of doublets 1H H-6

~7.2 Doublet of doublets 1H H-4

~6.9 Triplet 1H H-5

3.9 Singlet 3H Methoxy (-OCH₃)

Table 2: ¹³C NMR Spectroscopic Data for o-Vanillic Acid

Chemical Shift (δ) (ppm) Assignment

~170 Carboxylic acid (-C=O)

~150 C-2 (C-OH)

~148 C-3 (C-OCH₃)

~125 C-6

~120 C-4

~118 C-5

~115 C-1

~56 Methoxy (-OCH₃)

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for o-Vanillic Acid
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad
O-H stretch (carboxylic acid

dimer)

~3200 Broad O-H stretch (phenolic)

~1680 Strong C=O stretch (carboxylic acid)

~1600, ~1470 Medium-Strong C=C stretch (aromatic ring)

~1250 Strong C-O stretch (aryl ether)

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Data for o-Vanillic Acid

m/z Relative Intensity Assignment

168 High [M]⁺ (Molecular Ion)

151 Medium [M - OH]⁺

123 High [M - COOH]⁺

95 Medium [M - COOH - CO]⁺

Experimental Protocols
NMR Spectroscopy
A sample of o-vanillic acid (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a

deuterated solvent (e.g., 0.5-0.7 mL of DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm). The

spectra are recorded on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, standard

acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically

employed to simplify the spectrum.

FT-IR Spectroscopy
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For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A

small amount of the powdered o-vanillic acid is placed directly on the ATR crystal. The

spectrum is then recorded by co-adding multiple scans (e.g., 16 or 32) over a range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is

recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Mass Spectrometry
Mass spectral analysis is typically performed using a gas chromatograph coupled to a mass

spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of o-vanillic acid

in a volatile organic solvent (e.g., methanol or ethyl acetate) is injected into the GC. The

compound is separated from the solvent and any impurities on a capillary column and then

introduced into the mass spectrometer. The EI source bombards the molecules with electrons

(typically at 70 eV), causing ionization and fragmentation. The mass analyzer separates the

resulting ions based on their mass-to-charge ratio (m/z), and a detector records their

abundance.

Spectroscopic Interpretation Workflow & Key
Structural Features
The following diagrams illustrate the logical workflow for interpreting the spectroscopic data of

an organic compound like o-vanillic acid and highlight the correlation between its structural

features and expected spectroscopic signals.
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Input Data
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Provides m/z of molecular ion
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(from IR)
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- Carbon-Hydrogen Framework
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(Integrate all data)
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Verified Structure
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Caption: Logical workflow for spectroscopic data interpretation.
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o-Vanillic Acid Structure

Expected Spectroscopic Signals

¹H NMR:
- Ar-H: ~6.9-7.6 ppm
- COOH: ~11-13 ppm

- OH: ~9-10 ppm
- OCH₃: ~3.9 ppm

¹³C NMR:
- C=O: ~170 ppm

- Ar-C: ~115-150 ppm
- OCH₃: ~56 ppm

IR:
- O-H (acid): 3300-2500 cm⁻¹
- O-H (phenol): ~3200 cm⁻¹

- C=O: ~1680 cm⁻¹
- C-O: ~1250 cm⁻¹

MS:
- [M]⁺: m/z 168

- Fragments: m/z 151, 123

Click to download full resolution via product page

Caption: Key functional groups and their expected spectroscopic signals.

To cite this document: BenchChem. [Spectroscopic Data Interpretation of o-Vanillic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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